Mebeverine Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure
Mebeverine Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2][3] Its primary therapeutic action is the direct relaxation of the smooth muscles of the gastrointestinal tract, alleviating symptoms such as abdominal pain, cramping, and bloating.[3][4] Unlike anticholinergic agents with systemic effects, mebeverine hydrochloride's activity is largely localized to the gut, which minimizes common side effects associated with systemic antimuscarinic drugs.[1][5] This technical guide provides an in-depth overview of the chemical properties and structure of mebeverine hydrochloride, along with detailed experimental protocols for their determination and a visualization of its signaling pathway.
Chemical Structure
Mebeverine hydrochloride possesses a chiral center, and the commercially available drug is a racemic mixture.[5] The structural details are as follows:
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IUPAC Name: 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride[6]
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SMILES String: CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl[6]
The molecule consists of a substituted β-phenylethylamine derivative linked via an ester bond to a dimethoxybenzoic acid moiety.
Chemical Properties
The key chemical and physical properties of mebeverine hydrochloride are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₅H₃₆ClNO₅ | [6] |
| Molecular Weight | 466.01 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 135 °C | [3] |
| Boiling Point (Predicted) | 543.8 ± 50.0 °C at 760 mmHg | [4] |
| Solubility | Very soluble in water; Soluble in DMSO and ethanol | [3] |
| pKa | 10.7 | [7] |
Experimental Protocols
Detailed methodologies for the determination of key chemical properties are crucial for quality control and drug development.
Melting Point Determination (Capillary Method)
The melting point of a solid is a key indicator of its purity.[8]
Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.[9][10]
Procedure:
-
Sample Preparation: A small amount of mebeverine hydrochloride is finely powdered.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped to pack the sample into the sealed end.[9]
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Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a melting point apparatus.[11][12]
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Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[8][9]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a particular solvent.
Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solid in the filtered solution is then determined.
Procedure:
-
Sample Preparation: An excess amount of mebeverine hydrochloride is added to a flask containing a known volume of the solvent (e.g., water, ethanol).
-
Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
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Sample Analysis: The solution is filtered to remove any undissolved solid. The concentration of mebeverine hydrochloride in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The pKa value is essential for understanding the ionization state of a drug at different physiological pH levels.[13]
Principle: A solution of the drug is titrated with a standardized acid or base, and the pH of the solution is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[14][15]
Procedure:
-
Solution Preparation: A known concentration of mebeverine hydrochloride is dissolved in water.[16]
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.[14][16]
-
Titration: A standard solution of a strong base (e.g., NaOH) is added in small, known increments. After each addition, the pH of the solution is recorded.[16]
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[14]
Mechanism of Action and Signaling Pathway
The antispasmodic effect of mebeverine hydrochloride is multifactorial, involving several distinct mechanisms at the cellular level within the gastrointestinal smooth muscle.[1][4]
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Calcium Channel Blockade: Mebeverine hydrochloride inhibits the influx of calcium ions into smooth muscle cells by blocking L-type calcium channels.[4][17] This reduction in intracellular calcium concentration leads to muscle relaxation and the prevention of spasms.[4][12]
-
Sodium Channel Modulation: The compound also modulates voltage-operated sodium channels, which reduces muscle cell excitability and diminishes the response to stimuli that would typically trigger contractions.[1][4][6][18]
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Muscarinic Receptor Antagonism: Mebeverine hydrochloride exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5][7][19] This action counteracts the contractile effects of acetylcholine in the gut.
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Local Anesthetic Effect: It also possesses a local anesthetic effect, which helps to reduce the sensitivity of nerve endings within the gut wall, thereby dampening pain signals.[4]
The following diagram illustrates the proposed signaling pathway for mebeverine hydrochloride's action on a gastrointestinal smooth muscle cell.
Caption: Signaling pathway of Mebeverine Hydrochloride.
Conclusion
Mebeverine hydrochloride remains a cornerstone in the management of irritable bowel syndrome due to its targeted action on gastrointestinal smooth muscle. A thorough understanding of its chemical properties, structure, and multifaceted mechanism of action is paramount for researchers and professionals in drug development. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of this important pharmaceutical agent. Further research into its specific interactions with ion channels and receptors will continue to refine our understanding and may lead to the development of even more targeted therapies for functional bowel disorders.
References
- 1. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 2. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. nbinno.com [nbinno.com]
- 5. Mebeverine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 8. scribd.com [scribd.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. westlab.com [westlab.com]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. What is pKa and how is it used in drug development? [pion-inc.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. youtube.com [youtube.com]
